3-Chloro-benzamidine

Vue d'ensemble

Description

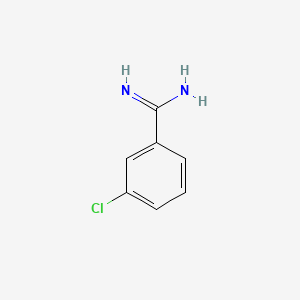

3-Chloro-benzamidine is an organic compound with the molecular formula C7H7ClN2 It is a derivative of benzamidine, where a chlorine atom is substituted at the third position of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-benzamidine typically involves the reaction of 3-chlorobenzonitrile with ammonia or an amine under specific conditions. One common method is the reduction of 3-chlorobenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Reaction Example:

Substrates :

-

3-Chloro-benzamidine

-

Aryl amidines or imidates

Conditions :

-

Catalyst: Cu(OTf)₂

-

Additives: 1,10-phenanthroline, NaHCO₃

-

Oxidant: K₃[Fe(CN)₆] or atmospheric oxygen

-

Solvent: DMF, 80°C

Products :

3,5-Diaryl-1,2,4-triazoles

| Substrate Pair | Yield (%) | Reference |

|---|---|---|

| This compound + 4-Methoxybenzamidine | 68 | |

| This compound + Phenylimidate | 64 |

Mechanism :

-

Nucleophilic substitution : The amidine reacts with an imidate or another amidine.

-

Oxidative cyclization : Copper facilitates C-N bond formation, followed by dehydrogenation to yield the triazole core.

Condensation Reactions for Heterocycle Formation

The amidine group undergoes condensation with carbonyl-containing compounds to form heterocyclic scaffolds.

Schiff Base Formation

This compound reacts with aldehydes to form Schiff bases, useful in coordination chemistry.

Reaction :

Conditions :

-

Solvent: Methanol, room temperature

-

Time: 12–24 hours

Example :

-

Reaction with 2,6-difluorophenylacetonitrile yields a trifluoromethyl-substituted benzamidine derivative (59% yield) .

Catalytic Hydrogenation

The amidoxime intermediate derived from this compound undergoes hydrogenation to yield primary amidines.

Steps :

-

Amidoxime Formation :

-

Hydrogenation :

Catalyst: Pd/C, H₂ (1 atm)

Solvent: Acetic acid/acetic anhydride

Outcome :

Reduction of the amidoxime group to a primary amidine with retained chloro-substitution .

Coupling Reactions

The amidine group facilitates coupling with carboxylic acids or activated esters.

Example :

Reagents :

-

Orsellinic acid

-

Coupling agents: EDC hydrochloride, DMAP

Product :

Amide-linked derivatives (e.g., 5-methylresorcinol conjugates)

| Coupling Partner | Yield (%) | Activity (EC₅₀) | Reference |

|---|---|---|---|

| 16-(4-Cyanophenoxy)hexadecanoic acid | 23 | 5.8 µM (anti-T. brucei) |

Note : Longer alkyl chains enhance trypanocidal activity .

Nucleophilic Aromatic Substitution

The chlorine atom at the meta position is susceptible to nucleophilic displacement.

Reagents :

-

Nucleophiles (e.g., phenols, amines)

Conditions :

-

Base: K₂CO₃

-

Solvent: DMF, 80°C

Example :

Substitution with 4-cyanophenol yields phenoxy-substituted derivatives (15–40% yield) .

Key Reactivity Trends:

Applications De Recherche Scientifique

Enzyme Inhibition

3-Chloro-benzamidine is primarily recognized for its role as a protease inhibitor . It effectively binds to the active sites of serine proteases, which are critical for various biological processes, including viral replication and cancer progression. The amidine functional group facilitates hydrogen bonding with proteases, thus inhibiting their activity.

- Case Study : A study demonstrated that this compound significantly inhibited serine proteases involved in the replication of viruses, highlighting its potential in antiviral drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness against pathogens such as Porphyromonas gingivalis and Escherichia coli has been documented.

- Case Study : In a study evaluating heterocyclic derivatives of benzamidine, this compound showed significant inhibitory effects against P. gingivalis, suggesting its potential application in treating periodontal diseases .

Anticancer Potential

The ability of this compound to modulate enzyme activities positions it as a candidate for anticancer therapies. By inhibiting specific proteases associated with tumor progression, it may contribute to cancer treatment strategies.

- Case Study : Research has indicated that compounds similar to this compound can inhibit proteases linked to cancer metastasis, suggesting a pathway for developing novel anticancer agents .

Pharmaceutical Development

This compound serves as an essential intermediate in synthesizing drugs targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance pharmacological properties.

- Application : In pharmaceutical research, this compound is utilized to develop inhibitors for therapeutic targets, showcasing its versatility in drug design .

Diagnostic Applications

Due to its ability to bind specifically to certain proteins, this compound can be used in formulating diagnostic reagents for disease detection.

Mécanisme D'action

The mechanism of action of 3-Chloro-benzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparaison Avec Des Composés Similaires

Benzamidine: The parent compound, which lacks the chlorine substitution.

4-Chloro-benzamidine: Another derivative with the chlorine atom at the fourth position.

3-Bromo-benzamidine: A similar compound where the chlorine atom is replaced with a bromine atom.

Uniqueness: 3-Chloro-benzamidine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Activité Biologique

3-Chloro-benzamidine is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of virology and protease inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in research and therapy, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula CHClN and features a benzamidine functional group with a chlorine atom substituted at the meta position of the benzene ring. This structural configuration is crucial for its biological activity, particularly its interaction with various enzymes and receptors.

Inhibition of Proteases:

this compound is primarily known for its role as an inhibitor of serine proteases. These enzymes are involved in numerous physiological processes, including digestion and immune response. The compound binds competitively to the active sites of these proteases, effectively inhibiting their activity. This interaction is significant for understanding proteolytic pathways and developing therapeutic agents targeting viral infections and other diseases where proteases play a critical role.

Antiviral Activity:

Recent studies have demonstrated that this compound exhibits antiviral properties, particularly against influenza viruses. It has been shown to inhibit the replication of the H1N1 influenza virus by interacting with the viral hemagglutinin (HA) protein, which is essential for viral entry into host cells. This mechanism highlights its potential as a therapeutic agent in managing influenza infections.

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Protease Inhibition | Serine Proteases | Competitive inhibition | |

| Antiviral | Influenza H1N1 | Inhibition of replication | |

| Potential Anti-inflammatory | Various targets | Modulation of signaling |

Case Studies

Case Study 1: Antiviral Efficacy Against H1N1

In a controlled laboratory setting, this compound was tested against different strains of the H1N1 virus. The results indicated a significant reduction in viral load in treated cells compared to controls. The study concluded that the compound's ability to bind to HA protein was pivotal in preventing viral entry.

Case Study 2: Protease Inhibition Assays

A series of assays were conducted to evaluate the inhibitory effects of this compound on various serine proteases. The compound demonstrated a strong binding affinity, suggesting its potential utility in therapeutic applications where protease activity is implicated .

Applications in Research and Industry

This compound's unique properties make it valuable in both academic research and pharmaceutical development. Its role as a serine protease inhibitor positions it as a candidate for drug development targeting diseases associated with dysregulated protease activity, such as certain cancers and viral infections.

Additionally, ongoing research into its interactions with other biological targets may reveal further applications in treating inflammatory diseases or conditions characterized by excessive proteolytic activity.

Propriétés

IUPAC Name |

3-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURAKWQBMZORLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276828 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-62-8 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.